2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide is a heterocyclic compound featuring a benzoxazole ring linked via a sulfanyl group to an acetamide moiety, which is further attached to a 4,5-diphenyl-substituted oxazole ring. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its molecular formula is C₂₄H₁₈N₃O₃S, with a molecular weight of approximately 428.48 g/mol.
The compound’s synthesis typically involves multi-step reactions, including cyclization of oxazole precursors, thioether bond formation, and amide coupling under controlled conditions (e.g., inert atmospheres, catalytic bases) .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-20(15-31-24-25-18-13-7-8-14-19(18)29-24)26-23-27-21(16-9-3-1-4-10-16)22(30-23)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYDSZBGVOAUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Key Comparative Insights
Electron-Withdrawing vs. Electron-Donating Groups: The chlorophenyl substituent in C₂₀H₁₈ClN₃O₂S increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the benzoxazole analog . Methoxyphenoxy groups (C₂₄H₂₀N₂O₄) improve solubility in polar solvents, critical for bioavailability in drug design .
Bioactivity Trends: Benzoxazole-containing analogs (target compound) show stronger predicted interactions with enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) due to aromatic stacking and hydrogen-bonding capabilities . Pyrimidine-sulfanyl derivatives (C₂₃H₂₀N₄O₃S) exhibit high crystallinity and stability, advantageous for materials science applications .
Synthetic Complexity :
- The target compound requires stringent conditions (e.g., inert atmospheres) for sulfanyl bond formation, whereas phenylacetamide analogs (C₂₃H₁₈N₂O₂) are synthesized via simpler amide coupling .
Future studies should prioritize :
- In vitro screening against cancer cell lines and microbial pathogens.
- Molecular docking to identify target enzymes (e.g., MAO, AChE).
- Optimization of synthetic routes to improve yield and scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
